N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole moiety, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazole ring through the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The resulting benzoxazole intermediate is then chlorinated to introduce the chloro substituents.
Subsequent steps involve the coupling of the chlorinated benzoxazole with a nitrobenzamide derivative, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro substituents can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro substituents.
Scientific Research Applications
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
- 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
Uniqueness
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of both a morpholine ring and a nitrobenzamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18Cl2N4O5 |
---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H18Cl2N4O5/c25-15-2-6-22-20(12-15)28-24(35-22)14-1-4-18(26)19(11-14)27-23(31)17-13-16(30(32)33)3-5-21(17)29-7-9-34-10-8-29/h1-6,11-13H,7-10H2,(H,27,31) |
InChI Key |
WWMKQGGRNWIPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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